molecular formula C13H16O B15177606 2-Methyl-1-o-tolylpent-1-en-3-one CAS No. 93942-46-2

2-Methyl-1-o-tolylpent-1-en-3-one

Cat. No.: B15177606
CAS No.: 93942-46-2
M. Wt: 188.26 g/mol
InChI Key: KGBNACBNXFDCAY-PKNBQFBNSA-N
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Description

EINECS 300-599-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

EINECS 300-599-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dichloromethane are commonly used. Conditions such as temperature control and inert atmospheres (e.g., nitrogen or argon) are often necessary.

    Major Products: The products formed depend on the specific reactions and conditions used.

Scientific Research Applications

EINECS 300-599-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EINECS 300-599-1 involves its interaction with specific molecular targets and pathways. For instance:

Comparison with Similar Compounds

EINECS 300-599-1 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: These might include other substances listed in EINECS or those with similar chemical structures or functional groups.

    Uniqueness: The compound’s specific reactivity, stability, or biological activity might set it apart from others.

Properties

CAS No.

93942-46-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(E)-2-methyl-1-(2-methylphenyl)pent-1-en-3-one

InChI

InChI=1S/C13H16O/c1-4-13(14)11(3)9-12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3/b11-9+

InChI Key

KGBNACBNXFDCAY-PKNBQFBNSA-N

Isomeric SMILES

CCC(=O)/C(=C/C1=CC=CC=C1C)/C

Canonical SMILES

CCC(=O)C(=CC1=CC=CC=C1C)C

Origin of Product

United States

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